Cas no 1983983-64-7 (Unii-P5hng5UF2U)

Unii-P5hng5UF2U 化学的及び物理的性質
名前と識別子
-
- P5HNG5UF2U
- (2,4'-Bipyridin)-5-ol, 2'-amino-6-(2-amino-6-methyl-4-pyrimidinyl)-3'-fluoro-
- 2'-Amino-6-(2-amino-6-methyl-4-pyrimidinyl)-3'-fluoro(2,4'-bipyridin)-5-ol
- Unii-P5hng5UF2U
- DA-58274
- GTPL11885
- AKOS040757184
- 1983983-64-7
- Tanuxiciclib
- TANUXICICLIB [INN]
- HY-145599
- 6-(2-amino-3-fluoropyridin-4-yl)-2-(2-amino-6-methylpyrimidin-4-yl)pyridin-3-ol
- SCHEMBL18013443
- example 24 (WO2016126085A2)
- CHEMBL5095084
- EX-A6046
- example 24 [WO2016126085A2]
- CS-0376665
-
- インチ: 1S/C15H13FN6O/c1-7-6-10(22-15(18)20-7)13-11(23)3-2-9(21-13)8-4-5-19-14(17)12(8)16/h2-6,23H,1H3,(H2,17,19)(H2,18,20,22)
- InChIKey: UQHDKUFLWKTTDL-UHFFFAOYSA-N
- ほほえんだ: FC1C(N)=NC=CC=1C1=CC=C(C(C2C=C(C)N=C(N)N=2)=N1)O
計算された属性
- せいみつぶんしりょう: 312.11348722g/mol
- どういたいしつりょう: 312.11348722g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 402
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 124
- 疎水性パラメータ計算基準値(XlogP): 0.9
Unii-P5hng5UF2U 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P023P7Q-10mg |
Tanuxiciclib |
1983983-64-7 | 97% | 10mg |
$1582.00 | 2023-12-19 | |
1PlusChem | 1P023P7Q-100mg |
Tanuxiciclib |
1983983-64-7 | 97% | 100mg |
$7835.00 | 2023-12-19 | |
1PlusChem | 1P023P7Q-1mg |
Tanuxiciclib |
1983983-64-7 | 97% | 1mg |
$393.00 | 2023-12-19 | |
1PlusChem | 1P023P7Q-50mg |
Tanuxiciclib |
1983983-64-7 | 97% | 50mg |
$4892.00 | 2023-12-19 | |
1PlusChem | 1P023P7Q-5mg |
Tanuxiciclib |
1983983-64-7 | 97% | 5mg |
$978.00 | 2023-12-19 | |
1PlusChem | 1P023P7Q-25mg |
Tanuxiciclib |
1983983-64-7 | 97% | 25mg |
$3053.00 | 2023-12-19 |
Unii-P5hng5UF2U 関連文献
-
1. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
Unii-P5hng5UF2Uに関する追加情報
Comprehensive Analysis of CAS No. 1983983-64-7 and UNII-P5HNG5UF2U: Properties, Applications, and Industry Insights
The compound identified by CAS No. 1983983-64-7 and the product name UNII-P5HNG5UF2U has garnered significant attention in pharmaceutical and biochemical research due to its unique molecular structure and potential therapeutic applications. This article delves into its chemical properties, synthesis pathways, and emerging uses, while addressing frequently searched questions in the scientific community.
CAS No. 1983983-64-7 belongs to a class of small-molecule compounds often explored for their bioactivity. Its UNII-P5HNG5UF2U designation, assigned by the FDA's Substance Registration System, underscores its regulatory relevance in drug development. Researchers are particularly interested in its pharmacokinetic profile, including bioavailability and metabolic stability, which are critical for optimizing drug formulations.
Recent studies highlight the compound's potential in targeting specific enzymatic pathways, aligning with current trends in precision medicine. For instance, its interaction with kinase inhibitors—a hot topic in oncology research—has been investigated in preclinical models. This aligns with frequent search queries like "novel kinase modulators 2024" or "small-molecule therapeutics for rare diseases," reflecting industry demand for innovative solutions.
The synthesis of UNII-P5HNG5UF2U involves multi-step organic reactions, with patents emphasizing chiral purity—a key concern for pharmaceutical manufacturers. Analytical techniques such as HPLC-MS and NMR spectroscopy are employed to verify its structural integrity, addressing common quality control challenges discussed in forums like "analytical method validation for APIs."
From an industrial perspective, scalability remains a focal point. Process chemists frequently search for "green chemistry approaches to heterocyclic synthesis," prompting innovations in solvent selection and catalytic systems for CAS No. 1983983-64-7 production. Environmental, Social, and Governance (ESG) metrics now influence synthesis protocols, reflecting broader sustainability trends.
In drug delivery applications, UNII-P5HNG5UF2U has shown compatibility with lipid-based carriers—a topic trending in searches like "nanoparticle encapsulation techniques." Its logP value suggests favorable membrane permeability, making it a candidate for oral formulations, though pH-dependent solubility requires further formulation optimization.
Regulatory landscapes also shape interest in this compound. The FDA's Orange Book listings and ICH Q3D guidelines for elemental impurities are frequently cross-referenced with CAS No. 1983983-64-7 research, as seen in queries such as "ICH compliance for novel excipients." This underscores the compound's intersection with compliance-driven development.
Emerging applications in proteolysis-targeting chimeras (PROTACs) have further elevated its profile. As searches for "targeted protein degradation 2024" surge, UNII-P5HNG5UF2U's role as a potential E3 ligase binder is being explored, demonstrating its versatility beyond traditional inhibitor roles.
In conclusion, CAS No. 1983983-64-7 and UNII-P5HNG5UF2U represent a nexus of innovation in medicinal chemistry. By addressing trending search topics—from AI-driven drug discovery to continuous manufacturing—this compound continues to inspire research that bridges academic inquiry with industrial pragmatism.
1983983-64-7 (Unii-P5hng5UF2U) 関連製品
- 1286698-30-3(2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1,3-benzothiazole)
- 21835-35-8(L-Valylglycylglycine)
- 1283530-73-3(Benzenemethanol, α-(4-bromophenyl)-2,4-dimethoxy-)
- 1019604-57-9(N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine)
- 1806355-97-4(Methyl 2-cyano-5-(trifluoromethyl)benzoate)
- 1251604-67-7(6-chloro-4-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 2172375-41-4(2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid)
- 1289160-75-3(2-Bromo-6-nitronicotinaldehyde)
- 1502363-77-0(1-(3,5-difluoro-4-hydroxyphenyl)-3-methylbutan-1-one)
- 1396850-69-3(2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)



